molecular formula C14H13BrO B107916 1-(4-Bromophenyl)-1-phenylethanol CAS No. 15832-69-6

1-(4-Bromophenyl)-1-phenylethanol

Cat. No. B107916
CAS RN: 15832-69-6
M. Wt: 277.16 g/mol
InChI Key: MSJPHIFIUXSDAB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .


Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . It can also involve computational methods to predict the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and mechanisms. It can also involve studying the kinetics and thermodynamics of the reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Molecular Electronics

Aryl bromides like 4-bromophenyl tert-butyl sulfide have been identified as useful building blocks for creating molecular wires, serving as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, integral components in the field of molecular electronics (Stuhr-Hansen et al., 2005).

Green Chemistry

A solvent-free Wittig reaction demonstrated the synthesis of (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene, promoting the concepts of mechanochemistry and green chemistry. This process also serves as an educational tool to introduce students to sustainable practices in chemical synthesis (Leung & Angel, 2004).

Asymmetric Reduction of Ketones

4-Hydroxyprolinol containing acrylic polymer beads have been used in the asymmetric reduction of 1-arylethanones, such as 1-(4-bromophenyl)ethanone. This research demonstrates the intricacies involved in enantioselective synthesis, a crucial component in the creation of chirally pure pharmaceuticals (Thvedt et al., 2011).

Kinetic Resolution of Secondary Alcohols

Innovative nanohybrid materials have been developed for the kinetic resolution of secondary alcohols, crucial for the synthesis of enantiomerically pure drugs. This research highlights the potential of nanotechnology in enhancing biocatalytic processes (Galvão et al., 2018).

Synthesis of Benzofuran Derivatives

The synthesis and characterization of 2-(4-bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate showcase the structural complexities and intermolecular interactions, shedding light on the detailed chemistry of benzofuran derivatives (Choi et al., 2009).

Safety And Hazards

This involves the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-(4-bromophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJPHIFIUXSDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-1-phenylethanol

Synthesis routes and methods I

Procedure details

To a stirred solution of (4-bromophenyl)phenyl methanone (0.750 g, 2.87 mmol) in anhydrous THF (25.00 mL) was added solution of methylmagnesium bromide in THF (3.00 M, 1.91 mL) via a syringe at −78° C. The resulting mixture was stirred for 2 hours at −78° C. The reaction was quenched with 10 mL of a saturated aqueous NH4Cl solution at −78° C. and allowed to warm to rt. The product was extracted with EtOAc (2×) and brine (2×). The aqueous layer was back-extracted with DCM several times. The organic layers were combined, dried, filtered and concentrated in vacuo to give the product which was used for next step without any further purification. 1H NMR (400 MHz, CDCl3): δ 1.90 (3H, s) 7.19-7.33 (5H, m) 7.33-7.43 (4H, m).
Quantity
0.75 g
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25 mL
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1.91 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EE Robles-Gómez, F Benítez-Villalobos… - Toxicon, 2020 - Elsevier
Toxopneustes roseus is a species of sea urchin with a wide distribution along the eastern Pacific coast. It belongs to the Toxopneustidae family and, like its members, has well-…
Number of citations: 6 www.sciencedirect.com
CC Shu, S Zhou, HM Gau - RSC Advances, 2015 - pubs.rsc.org
MgBr2-promoted asymmetric addition of ArTi(OiPr)3 to ketones catalyzed by a titanium catalyst of N,N′-sulfonylated (1R,2R)-cyclohexane-1,2-diamines is reported, and results showed …
Number of citations: 5 pubs.rsc.org
RP Quirk, RT Mathers - Polymer Bulletin, 2001 - Springer
Living anionic polymerization of isoprene on a silicon wafer was initiated by treatment of a 1,1-diphenylethylene surface-bound monolayer with n-butyllithium (growth from). The …
Number of citations: 32 link.springer.com
RP Quirk, RT Mathers, T Cregger, MD Foster - Macromolecules, 2002 - ACS Publications
A new method to prepare diblock copolymer brushes on oxide surfaces by anionic polymerization has been developed using a surface bound 1,1-diphenylethylene monolayer. …
Number of citations: 72 pubs.acs.org
VJ Forrat, O Prieto, DJ Ramón… - Chemistry–A European …, 2006 - Wiley Online Library
The catalytic enantioselective addition of different organozinc reagents (such as alkyl and aryl derivatives or in situ generated aryl, allyl alkenyl, and alkynyl derivatives obtained through …
GW Wang - Chemical Society Reviews, 2013 - pubs.rsc.org
Recently, mechanical milling using a mixer mill or planetary mill has been fruitfully utilized in organic synthesis under solvent-free conditions. This review article provides a …
Number of citations: 803 pubs.rsc.org
K Jacob, R Schmidt, A Stolle - Ball Milling Towards Green …, 2014 - books.google.com
The formation of carbon–carbon bonds is an important field in organic chemistry. Essential compounds like diphenylacetylene or biphenyl derivatives can be produced that find …
Number of citations: 1 books.google.com
RT Mathers - 2002 - search.proquest.com
A new method to prepare diblock copolymers and homopolymer brushes on oxide surfaces by anionic polymerization has been developed using a surface-bound 1, 1-diphenylethylene …
Number of citations: 0 search.proquest.com
DC Waddell - 2012 - search.proquest.com
Recently, there has been a focused effort towards the development of an environmentally friendly America. The field of green chemistry has been born of this ideology. Green chemistry …
Number of citations: 1 search.proquest.com
DC Waddell, TD Clark, J Mack - Tetrahedron Letters, 2012 - Elsevier
Dry organic solvents are used for various organic reactions that employ moisture sensitive reagents. The processes to dry these solvents are hazardous and costly. Setting up reactions …
Number of citations: 51 www.sciencedirect.com

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